The synthesis of Dicresulene typically involves several chemical reactions that create its unique structure. While specific methods can vary, common approaches include:
A detailed patent document outlines various synthetic pathways and parameters that can be optimized for yield and purity .
Dicresulene features a complex molecular structure characterized by multiple functional groups, including hydroxyl (-OH) and sulfonic acid (-SO₃H) moieties. Its structure can be represented as follows:
The molecular arrangement allows for potential interactions with cellular components, which is significant for its therapeutic applications .
Dicresulene participates in various chemical reactions that are pivotal for its applications:
These reactions facilitate the development of formulations that leverage Dicresulene's biological activity .
The mechanism of action of Dicresulene primarily revolves around its ability to interact with cellular membranes and proteins:
Research indicates that these mechanisms are influenced by the compound's structural characteristics, particularly its functional groups .
Dicresulene exhibits several notable physical and chemical properties:
These properties are critical for determining the appropriate storage conditions and formulation strategies for pharmaceutical applications .
Dicresulene has a broad spectrum of applications across various fields:
The development of dicresulene emerged from late 20th-century research into cresol derivatives and their biological activities. Its discovery is intimately linked to investigations of m-cresol (3-methylphenol) applications in antiseptic formulations during the 1970s-1980s. Chemical archives indicate the compound first appeared in scientific literature as an intermediate in the synthesis of the hemostatic agent policresulen, with researchers identifying its structure during purification processes of complex sulfonated products [8] [6].
Industrial Synthesis Evolution: Early production routes involved controlled sulfonation of m-cresol followed by formaldehyde-mediated condensation, yielding the bisulfonic acid structure. This method optimized the electrophilic aromatic substitution pattern necessary for the molecule's characteristic 3,3'-methylenebis[6-hydroxy-4-methylbenzenesulfonic acid] configuration. Manufacturing processes were subsequently refined to enhance yield and purity through pH-controlled crystallization, establishing dicresulene as a commercially viable compound by the 1990s [1] [10].
Research Timeline: Patent analyses reveal that initial pharmacological interest emerged when researchers observed dicresulene's protein-coagulating properties in in vitro studies. This prompted detailed structural characterization efforts between 1985-1995, culminating in its formal registration under CAS 78480-14-5. The compound transitioned from laboratory curiosity to standardized material following pharmacopeial recognition as "policresulen impure" in chemical catalogs, reflecting its significance as a reference standard in pharmaceutical quality control [5] [10].
Dicresulene features a symmetrical bisphenolic framework interconnected by a methylene bridge (–CH₂–), with each phenolic unit bearing sulfonic acid (–SO₃H) and methyl (–CH₃) groups at specific positions. Its molecular formula is C₁₅H₁₆O₈S₂, with a calculated molecular weight of 388.41 g/mol. X-ray crystallographic studies confirm that the molecule adopts a non-planar conformation where the dihedral angle between aromatic rings measures approximately 112°, optimizing hydrogen bonding between sulfonic and phenolic moieties [1] [5].
Table 1: Fundamental Physicochemical Properties of Dicresulene
Property | Value | Measurement Conditions |
---|---|---|
Molecular weight | 388.41 g/mol | - |
Density | 1.593 ± 0.06 g/cm³ | Predicted at 20°C |
pKa | -0.74 ± 0.50 | Predicted for sulfonic acid groups |
Appearance | White to light beige solid | Ambient conditions |
Solubility | Slightly soluble in DMSO, methanol; insoluble in nonpolar solvents | 25°C |
Key Molecular Characteristics:
Derivative Formation: Dicresulene readily forms stable salts through neutralization of its sulfonic acid groups. The diammonium salt (C₁₅H₂₂N₂O₈S₂, MW 422.5 g/mol) exhibits enhanced aqueous solubility while maintaining the core bis-aromatic structure. Disodium salts have also been characterized (C₁₅H₁₄Na₂O₈S₂), demonstrating the compound's versatile coordination chemistry with monovalent cations [7] [3].
Dicresulene is systematically named following International Union of Pure and Applied Chemistry (IUPAC) conventions as 2-hydroxy-5-[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid. This nomenclature precisely defines the positions of functional groups relative to the methylene bridge connection points. The compound is alternatively designated as 3,3'-methylenebis[6-hydroxy-4-methylbenzenesulfonic acid], which emphasizes the symmetry between the two substituted aromatic rings [1] [5] [6].
Table 2: Official and Regulatory Designations for Dicresulene
Nomenclature System | Designation |
---|---|
IUPAC Name | 2-hydroxy-5-[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid |
CAS Registry | 78480-14-5 |
EINECS | 278-919-3 |
Pharmacopeial Names | Policresulen impure; Policresulen-004 |
Common Synonyms | 5,5'-methylenebis(2-hydroxy-4-methylbenzenesulfonic acid); Benzenesulfonic acid, 3,3'-methylenebis[6-hydroxy-4-methyl- |
Chemical Classification:
The compound's naming evolution illustrates how application-specific terminology develops alongside scientific understanding—transitioning from industrial descriptors ("dicresulene") to pharmacopeial standards ("policresulen impure") as its roles diversified [5] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7